3-(2-Methylbenzyl)pyrrolidine

Vue d'ensemble

Description

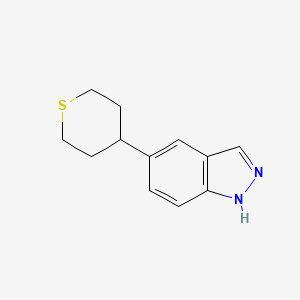

3-(2-Methylbenzyl)pyrrolidine is an organic compound containing a pyrrolidine ring attached to a 2-methylbenzyl group. The empirical formula is C12H17N and the molecular weight is 175.27 .

Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods, including 1,3-dipolar cycloaddition . The most well-developed cycloaddition methods for pyrrolidine synthesis are reactions of azomethine ylides and related 1,3-dipoles . Another method involves the formal [3 + 2] cycloadditions between imines and donor-acceptor cyclopropanes .Molecular Structure Analysis

The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis

Pyrrolidine compounds are known to participate in various chemical reactions. For instance, they can undergo cycloaddition reactions to efficiently assemble pyrrolidine rings that are significant in a variety of chemical and biological applications .Physical and Chemical Properties Analysis

The empirical formula of this compound is C12H17N and its molecular weight is 175.27 . More detailed physical and chemical properties may not be readily available as Sigma-Aldrich does not collect analytical data for this product .Applications De Recherche Scientifique

Anionic Cyclizations to Pyrrolidines : A study by Coldham, Hufton, and Rathmell (1997) discussed the cyclization of α-amino-organolithiums onto unactivated alkenes, forming 2,4-disubstituted pyrrolidines. This process, which can be performed with a chiral auxiliary, results in the formation of 3-substituted pyrrolidines with significant diastereoenrichment (Coldham, Hufton, & Rathmell, 1997).

Synthesis and Anti-inflammatory Activities : Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluating them as potential anti-inflammatory and analgesic agents. Some of these compounds showed promising activities and a wider safety margin compared to other drugs (Ikuta et al., 1987).

Chiral 3-Substituted Pyrrolidines Synthesis : Suto, Turner, and Kampf (1992) described the preparation of chiral 3-methyl-3-substituted pyrrolidines/pyrrolidinones starting from a specific pyrrolidinone compound. The chiral α-methylbenzyl functionality in this process serves as both a nitrogen protecting group and a chiral auxiliary (Suto, Turner, & Kampf, 1992).

Use in Quinolone Antibacterials Synthesis : Schroeder et al. (1992) explored the use of S-α-methylbenzyl as a chiral auxiliary in the synthesis of quinolone antibacterials. They prepared several stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are useful intermediates in the development of these antibacterial agents (Schroeder et al., 1992).

Pyrrolidines in Medicine and Industry : Żmigrodzka et al. (2022) highlighted the importance of pyrrolidines in both medicine and industry, such as their use in dyes and agrochemical substances. The study focused on the synthesis of pyrrolidines via [3+2] cycloaddition reactions (Żmigrodzka et al., 2022).

Bioactivities of Pyrrolidine Alkaloids : Liu et al. (2016) isolated a new pyrrolidine alkaloid from the root barks of Orixa japonica, demonstrating its larvicidal and nematicidal activities. This indicates potential applications of pyrrolidine alkaloids in developing natural larvicides and nematicides (Liu et al., 2016).

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which include 3-(2-methylbenzyl)pyrrolidine, have been found to exhibit bioactive properties

Mode of Action

It is known that pyrrolidine derivatives can interact with their targets in a variety of ways . For instance, some pyrrolidine derivatives are known to react via an SN1 pathway, via the resonance-stabilized carbocation

Biochemical Pathways

It is known that pyrrolidine derivatives can affect various biochemical pathways . For instance, some pyrrolidine derivatives have been found to exhibit inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes

Pharmacokinetics

It is known that pyrrolidine derivatives can have various pharmacokinetic properties

Result of Action

It is known that pyrrolidine derivatives can have various biological effects

Action Environment

It is known that environmental factors can influence the action of various compounds

Orientations Futures

Pyrrolidine compounds, due to their unique properties and biological activities, are of great interest in drug discovery and medicinal chemistry . They can serve as a versatile scaffold for the development of novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Analyse Biochimique

Biochemical Properties

3-(2-Methylbenzyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to possess significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer properties . The interactions of this compound with these biomolecules often involve binding to active sites, altering enzyme activity, and modulating protein functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been found to cause apoptotic cell death in certain cancer cell lines . The impact of this compound on cellular processes includes modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. For instance, the molecular mechanism of pyrrolidine derivatives often involves binding to enzyme active sites, leading to the formation of enzyme-substrate complexes that modulate enzymatic activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit time-dependent stability and degradation patterns, which influence their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, certain pyrrolidine derivatives have been shown to cause renal injuries and neurotoxicity in experimental animals at high doses . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. The metabolic pathways of pyrrolidine derivatives often involve oxidation, reduction, and conjugation reactions that modulate their biological activity . These pathways can influence the compound’s metabolic flux and the levels of metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization, accumulation, and overall bioavailability. For instance, pyrrolidine derivatives may be transported across cell membranes by specific transporters, influencing their distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of pyrrolidine derivatives within subcellular structures can influence their interactions with biomolecules and their overall biological activity .

Propriétés

IUPAC Name |

3-[(2-methylphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJELETAWVRDDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696398 | |

| Record name | 3-[(2-Methylphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887594-99-2 | |

| Record name | 3-[(2-Methylphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)